

Technical Support Center: Mesna Interference in Ketone Body Assays

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Compound of Interest

Compound Name: 2-Mercaptoethanesulfonic acid

Cat. No.: B6596408

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding false-positive results in ketone body assays due to the presence of Mesna (sodium 2-mercaptoethanesulfonate). Our goal is to equip you with the scientific rationale and practical protocols to identify, confirm, and mitigate this common analytical interference.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Mesna and ketone testing.

Q1: We are observing unexpectedly high ketone levels in urine samples from subjects receiving Mesna. Could this be a false positive?

A: Yes, it is highly likely. Mesna is a uroprotective agent frequently used with chemotherapy drugs like cyclophosphamide and ifosfamide.^{[1][2][3]} It contains a free sulfhydryl (-SH) group that is known to interfere with ketone assays, specifically those based on the sodium nitroprusside reaction, leading to a false-positive result.^{[2][4][5][6][7][8]}

Q2: What is the chemical mechanism behind Mesna's interference?

A: The most common rapid ketone tests (e.g., urine dipsticks, Acetest™ tablets) utilize the Legal's test, or sodium nitroprusside reaction.^{[4][5]} In this test, the ketone body acetoacetate reacts with sodium nitroprusside in an alkaline medium to produce a distinct purple-colored complex. Mesna's free sulfhydryl (-SH) group can also react directly with the sodium

nitroprusside reagent, producing a similarly colored compound, which is mistaken for a true positive for ketones.[4][5][9]

Q3: Which specific ketone assays are affected by Mesna?

A: Any assay that relies on the sodium nitroprusside reaction is susceptible to interference from Mesna and other sulfhydryl-containing compounds.[2][4][6][8] This includes:

- Most commercially available urine ketone test strips (dipsticks).[1][4][5]
- Tablet-based ketone tests like Acetest™.[4][5]

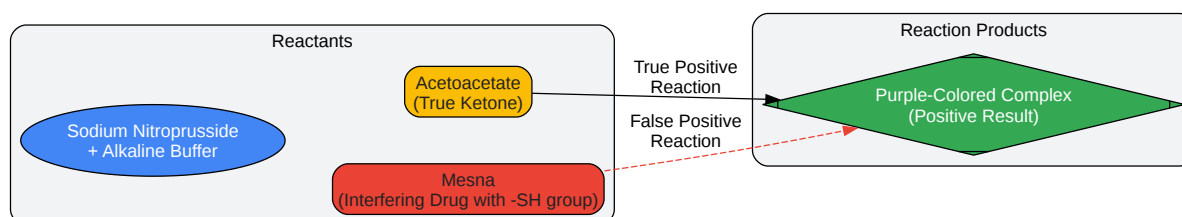
Assays that are not based on this reaction, such as enzymatic assays that specifically measure β -hydroxybutyrate, are generally not affected and serve as reliable alternatives.[10][11][12]

Q4: Are other drugs known to cause similar interference?

A: Yes. Any compound containing a free sulfhydryl group can potentially cause this false-positive reaction.[4][5] This includes drugs like captopril and N-acetylcysteine (NAC).[13][14][15]

Section 2: Visualizing the Interference Mechanism

To understand the core issue, it's crucial to visualize the competing chemical reactions. The diagram below illustrates how both the target analyte (acetoacetate) and the interfering substance (Mesna) can produce a positive result.



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Caption: Competing reactions for a positive ketone test result.

Section 3: Troubleshooting Guide: Confirming and Mitigating Mesna Interference

When a false positive due to Mesna is suspected, a systematic approach is necessary to confirm the interference and obtain an accurate assessment of ketonuria.

Step 1: Initial Suspicion

A false positive should be suspected under the following conditions:

- The subject has a known history of receiving Mesna.[1][16]
- The positive ketone result is inconsistent with the subject's clinical picture (e.g., no signs of diabetic ketoacidosis, starvation, or ketogenic diet).[17]
- The color on the test strip appears atypical or fades rapidly. Some studies note that the color produced by sulfhydryl compounds can fade quickly, unlike the stable color from true ketones.[4][5]

Step 2: The Glacial Acetic Acid Differentiation Test

A simple, effective method to differentiate a true positive from a Mesna-induced false positive can be performed directly on the test strip.[8]

Protocol: Acetic Acid Test

- Perform the urine ketone test using a standard nitroprusside-based dipstick as per the manufacturer's instructions.
- If a positive (purple) result is observed, immediately apply one drop of glacial acetic acid to the reagent pad.
- Observe the color change:

- False Positive (Mesna): The color will typically fade or disappear. A cherry-red color that fades is characteristic of this interference.[\[4\]](#)[\[5\]](#)[\[8\]](#)
- True Positive (Acetoacetate): The color will persist or may even intensify to a red-violet hue.[\[8\]](#)

Step 3: Quantitative Analysis and Alternative Methods

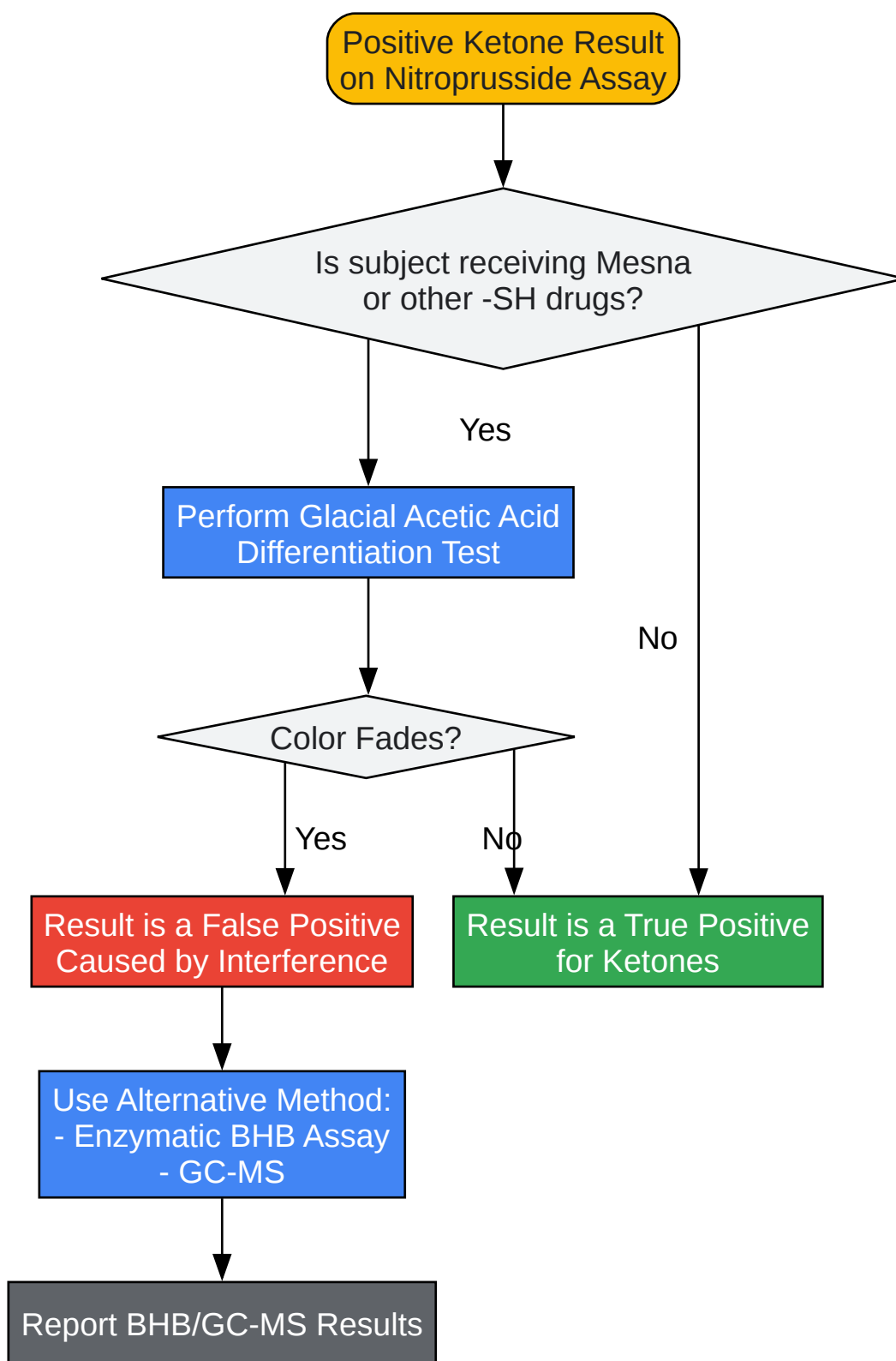
If the acetic acid test suggests interference or if a quantitative result is required, alternative assay methods are necessary.

Data Summary: Susceptibility of Ketone Assay Methods

| Assay Type | Target Analyte(s) | Susceptible to Mesna? | Rationale / Comments |
|--|-----------------------------------|-----------------------|--|
| Nitroprusside Reagent Strips/Tablets | Acetoacetate (primarily), Acetone | Yes | Mesna's sulfhydryl group directly reacts with nitroprusside, mimicking a positive result. [4] [6] [8] |
| Enzymatic β -hydroxybutyrate (BHB) Assay | β -hydroxybutyrate | No | Highly specific enzymatic reaction for BHB. This is the most abundant ketone body in pathological ketosis and is not measured by nitroprusside tests. [10] [11] [12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | All ketone bodies | No | Considered the gold standard. Separates and quantifies individual ketone bodies, eliminating chemical interference. |

Recommended Workflow for Accurate Ketone Assessment

The following diagram outlines the decision-making process when encountering a suspected Mesna interference.



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